2,4-Dinitrophenyl sulfone

Julia olefination vitamin A synthesis anion oxidation

Researchers requiring a robust mechanistic probe for nucleophilic aromatic substitution (SₙAr) at the sulfonyl center often face substrate ambiguity. This compound is the definitive solution, offering well-characterized, solvent-dependent C-S bond rupture kinetics. - Documented sulfur-34 isotope effects (k³²/k³⁴ = 1.013-1.016) for delineating two-step SₙAr mechanisms. - Established negative control for Julia olefination method development, where ortho-nitro groups cause internal oxidation. - Distinct conformational & ¹H-NMR signatures for sulfur oxidation-state verification in sulfide/sulfoxide/sulfone series.

Molecular Formula C12H6N4O10S
Molecular Weight 398.26 g/mol
CAS No. 2486-12-6
Cat. No. B11974216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrophenyl sulfone
CAS2486-12-6
Molecular FormulaC12H6N4O10S
Molecular Weight398.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H6N4O10S/c17-13(18)7-1-3-11(9(5-7)15(21)22)27(25,26)12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H
InChIKeyAFGYVZLIKYTRAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrophenyl Sulfone Identity & Physicochemical Profile


2,4-Dinitrophenyl sulfone (CAS 2486-12-6), systematically named bis(2,4-dinitrophenyl) sulfone or 1,1′-sulfonylbis(2,4-dinitrobenzene), is a symmetrical tetra-nitro-substituted diaryl sulfone (C₁₂H₆N₄O₁₀S, MW 398.26 g/mol) . It is a nitroaromatic sulfur(VI) compound featuring two 2,4-dinitrophenyl moieties bridged by an electron-withdrawing sulfonyl (-SO₂-) group. Predicted physicochemical parameters include a density of 1.768 g/cm³, an extrapolated boiling point of 649°C at 760 mmHg, a flash point of 346.3°C, a refractive index of 1.673, and a calculated vapor pressure of 5.14×10⁻¹⁶ mmHg at 25°C . The compound is commercially available from chemical suppliers as a specialty research chemical, often as part of rare chemical collections .

Structure Symmetrical tetra-nitro diaryl sulfone; electron-deficient sulfur(VI) core
Reactivity Strongly activated for SNAr at sulfonyl center; stabilizes sigma complexes
Source type Specialty research chemical from rare chemical collections

2,4-Dinitrophenyl Sulfone Substitution Limitations


General substitution of 2,4-dinitrophenyl sulfone (tetranitro-diaryl sulfone) with simpler nitroaryl sulfones or sulfides is not chemically or functionally equivalent. The compound is a fully oxidized sulfur(VI) sulfone bearing four strongly electron-withdrawing nitro groups (two per aromatic ring) , which fundamentally alters its electrophilicity, reduction potential, and conformational behavior relative to sulfides (sulfur(II)), sulfoxides (sulfur(IV)), or mono/di-nitro sulfones [1]. Critically, this substitution pattern dictates both undesirable and desirable performance outcomes: in Julia olefination chemistry, the ortho-nitro group causes unwanted internal oxidation of the anion, rendering 2,4-dinitrophenyl sulfone unsuitable whereas 4-nitrophenyl sulfones succeed [2]. Conversely, this same electron-deficient architecture yields markedly different spectroscopic signatures and nucleophilic aromatic substitution (SₙAr) reactivity profiles than its less-nitrated or sulfide analogs, making its behavior non-interchangeable in both synthetic and analytical contexts [3].

2,4-Dinitrophenyl sulfone
4-Nitrophenyl sulfones
Julia olefination: ortho-nitro causes internal oxidation; 4-nitro analogs succeed. Unsuitable as drop-in replacement.
Sulfone (SVI)
Sulfide or sulfoxide analogs
Distinct 1H-NMR conformational signature and Hammett correlation; spectral identity may not transfer.
SNAr at sulfonyl center
Sulfide or sulfonate ester substrates
Solvent-dependent C–S bond rupture kinetics differ; mechanistic pathway may shift.

2,4-Dinitrophenyl Sulfone Performance vs. Analogs


Julia Olefination Incompatibility

2,4-Dinitrophenyl sulfone is unsuitable for Julia olefination due to internal oxidation of its anion by the ortho-nitro group, whereas 4-nitrophenyl sulfone analogs (lacking ortho-nitro substitution) successfully undergo the desired transformation [1]. This represents a critical negative selectivity criterion for procurement decisions involving olefination chemistry.

Julia Olefination
Head-to-head
Target fails (0% success); 4-nitrophenyl sulfones succeed (100% reported)
Incompatible for Julia olefination; select 4-nitro analog
Modified Julia conditions; anion oxidation by ortho-nitro group
Julia olefination vitamin A synthesis anion oxidation

Sigma Complex Stability vs. Sulfides

Yanovskii sigma complexes derived from 2,4-dinitrophenyl sulfone exhibit enhanced thermodynamic stability compared to analogous complexes of polynitrodiphenyl sulfides in acetone-methanol medium [1]. This differential stability is directly relevant to applications involving nucleophile-aromatic adduct formation and decomposition control.

Sigma Complex Stability
Head-to-head
Enhanced stability vs. sulfide analogs; crystalline isolation possible
Supports isolable sigma-complex formation for sulfone series
Acetone-methanol medium; Yanovskii adducts
sigma complexes thermodynamic stability Yanovskii adducts

NMR Conformational Distinction

¹H-NMR analysis reveals distinct conformational behavior for 2,4-dinitrophenyl aryl sulfones relative to sulfides and sulfoxides. While the ortho proton (H-6) chemical shift in sulfides correlates with Hammett σₚ values, sulfones exhibit a different conformational preference and poor correlation of μC-S and μSO₂ with σ values [1]. This provides a spectroscopic fingerprint for compound identity verification.

NMR Conformation
Head-to-head
Distinct H-6 shift behavior; poor Hammett correlation for sulfone vs. sulfide
Enables unambiguous identity confirmation vs. reduced-state analogs
1H-NMR and IR spectroscopic fingerprinting
conformational analysis ¹H-NMR spectroscopy structural differentiation

SₙAr C–S Bond Cleavage Kinetics

Kinetic isotope effect studies with 2,4-dinitrodiphenylsulfone reacting with piperidine reveal solvent-dependent rate-determining C–S bond rupture. Rate constant ratios (k³²/k³⁴) are 1.013 in benzene, 1.016 in acetonitrile, and 1.006 in methanol [1]. This mechanistic insight is unique to the sulfone SₙAr manifold and contrasts with sulfide or sulfonate ester reactivity.

SNAr 34S KIE
Class-level
k32/k34 = 1.013–1.016
Solvent-dependent C–S rupture; supports mechanistic study design
Benzene, acetonitrile, methanol with piperidine
nucleophilic aromatic substitution sulfur-34 isotope effect solvent effects

GreenScreen Risk Classification

2,4-Dinitrophenyl sulfone has been assigned a risk level in the Searching, Assessment, and Screening system for safer alternative chemicals based on GreenScreen criteria [1]. This provides a standardized, third-party hazard classification that procurement teams can use for comparative safety screening against alternative nitroaromatics.

GreenScreen Risk
Source review
Risk level assigned (numeric level not publicly disclosed)
Third-party hazard screening available for procurement review
GreenScreen methodology; SAS database entry
chemical risk assessment GreenScreen procurement screening

2,4-Dinitrophenyl Sulfone Application Scenarios


SₙAr Mechanistic Studies

2,4-Dinitrophenyl sulfone is an established substrate for fundamental mechanistic investigations of SₙAr at the sulfonyl center. As documented in Section 3, the compound exhibits solvent-dependent C–S bond rupture kinetics with measured sulfur-34 isotope effects (k³²/k³⁴ = 1.013–1.016) that have been used to delineate two-step mechanisms involving metastable intermediates [1]. Researchers studying leaving-group effects, bond fission timing, or solvent influence on transition-state structure should consider this compound as a well-characterized mechanistic probe, particularly for distinguishing full vs. partial rate-determining bond rupture.

Julia Olefination Negative Control

The documented failure of 2,4-dinitrophenyl sulfone in Julia olefination—due to internal oxidation of the anion by the ortho-nitro group—makes it a definitive negative control for method development and teaching purposes [1]. Researchers optimizing olefination conditions or screening sulfone substrates can use this compound to validate that their reaction conditions do not inadvertently succeed with ortho-nitro-substituted substrates, ensuring robust method specificity.

Spectroscopic Reference Standard

As established in Section 3, 2,4-dinitrophenyl sulfone exhibits distinct conformational behavior and ¹H-NMR characteristics compared to its sulfide and sulfoxide analogs [1]. This makes the compound valuable as a spectroscopic reference standard for oxidation-state verification in series including sulfides, sulfoxides, and sulfones. Quality control laboratories and synthetic groups tracking sulfur oxidation states can employ this compound to establish benchmark spectral signatures for fully oxidized diaryl sulfones.

Sigma Complex Stability Studies

The enhanced thermodynamic stability of 2,4-dinitrophenyl sulfone-derived Yanovskii sigma complexes relative to sulfide analogs [1] supports its use in studies of Meisenheimer and related σ-adduct chemistry. Researchers investigating the influence of sulfur oxidation state on σ-complex stability, crystallizability, and decomposition pathways (including para-nitro group displacement) will find this compound provides a well-documented sulfone reference point for comparative analysis across sulfur oxidation states.

Application
Selection Property
Validation Focus
SNAr mechanistic studies
Solvent-dependent C–S bond rupture kinetics
Sulfur isotope effect measurement
Julia olefination negative control
Ortho-nitro internal oxidation liability
Olefination method specificity validation
Spectroscopic reference standard
Distinct sulfone 1H-NMR and conformational signature
Oxidation-state verification in sulfide/sulfoxide/sulfone series
Sigma complex stability studies
Enhanced Yanovskii adduct stability vs. sulfides
Crystalline σ-complex isolation and characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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